N-[3-(2-NITROBENZENESULFONAMIDO)PHENYL]ACETAMIDE
Description
N-[3-(2-Nitrobenzenesulfonamido)phenyl]acetamide is a sulfonamide-containing acetamide derivative characterized by a phenyl ring substituted at the 3-position with a 2-nitrobenzenesulfonamido group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[3-[(2-nitrophenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-5-4-6-12(9-11)16-23(21,22)14-8-3-2-7-13(14)17(19)20/h2-9,16H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTGOHLUXCHMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Nitrobenzenesulfonamido)phenyl]acetamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Nitrobenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed is N-[3-(2-Aminobenzenesulfonamido)phenyl]acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
N-[3-(2-Nitrobenzenesulfonamido)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[3-(2-Nitrobenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)-2-(2-nitrophenylsulfonamido)acetamide ()
- Structure : Differs by a methoxy (-OCH₃) group at the 2-position of the acetamide-linked phenyl ring instead of the 3-position in the target compound.
- Stereoelectronic Impact: The ortho-nitro group in both compounds enhances electrophilicity, but the methoxy substituent may alter binding interactions in biological systems.
- Synthetic Relevance : Both compounds likely undergo similar sulfonamidation steps during synthesis .
N-(3-Acetyl-2-nitrophenyl)acetamide ()
- Structure : Contains a nitro group at the 2-position and an acetyl (-COCH₃) group at the 3-position of the phenyl ring, lacking the sulfonamide moiety.
- Reactivity: The acetyl group may undergo hydrolysis more readily than the sulfonamide, affecting stability.
- Spectroscopic Comparison : IR spectra would lack sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹), distinguishing it from the target compound .
N-[4-([3-(Trifluoromethyl)phenyl]sulfanyl)phenyl]acetamide ()
- Structure : Features a sulfanyl (-S-) linkage instead of sulfonamide and a trifluoromethyl (-CF₃) group.
- Key Differences: Electron-Withdrawing Effects: -CF₃ is strongly electron-withdrawing but lacks the hydrogen-bonding capability of -SO₂NH-.
- Biological Implications : Sulfanyl groups are less common in drug design due to metabolic instability compared to sulfonamides .
N-Benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide ()
- Structure : Incorporates a benzyl group and a trifluoromethyl-substituted sulfonamide.
- Dual Substituents: The combination of -CF₃ and sulfonamide may synergize in targeting hydrophobic enzyme regions.
- Pharmacological Potential: Such structures are explored for kinase inhibition .
Data Table: Structural and Property Comparison
Research Findings and Implications
- Synthetic Pathways : Sulfonamide formation via nucleophilic substitution (e.g., reaction of amines with sulfonyl chlorides) is common across analogs .
- Biological Activity : Sulfonamides like the target compound are associated with antimicrobial and anticancer activities, while -CF₃ or -OCH₃ analogs may target different pathways (e.g., kinase inhibition) .
- Spectroscopic Trends : NMR shifts for sulfonamide protons (δ 10–12 ppm) and nitro group carbons (δ 140–150 ppm) are consistent across derivatives .
Biological Activity
N-[3-(2-Nitrobenzenesulfonamido)phenyl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of a nitro group and a sulfonamide moiety, suggests various mechanisms of action, including enzyme inhibition and potential anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is CHNOS. The compound features:
- Sulfonamide Group : Imparts antibacterial properties.
- Nitro Group : May enhance biological activity through redox reactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, sulfonamides are known to inhibit carbonic anhydrases (CAs), which are critical for various physiological processes, including acid-base balance and fluid secretion.
Enzyme Inhibition
Research has shown that compounds similar to this compound exhibit significant inhibition against carbonic anhydrase IX (CA IX) with IC values ranging from 10.93 to 25.06 nM, indicating a high level of selectivity over other isoforms like CA II . This selectivity is crucial for minimizing side effects in therapeutic applications.
Anticancer Properties
A study highlighted the compound's ability to induce apoptosis in MDA-MB-231 breast cancer cells. The results indicated a significant increase in annexin V-FITC positive cells, suggesting that the compound effectively triggers programmed cell death pathways .
Antibacterial Activity
Sulfonamide derivatives are known for their antibacterial properties due to their structural similarity to para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition mechanism can disrupt bacterial growth and biofilm formation .
Table 1: Summary of Biological Activities
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